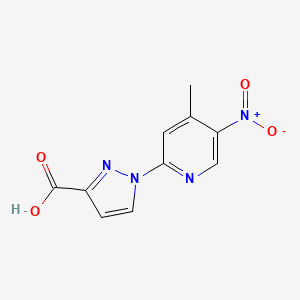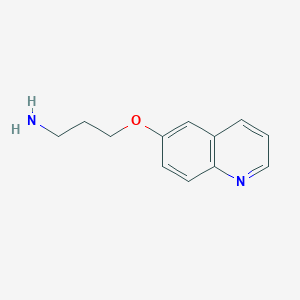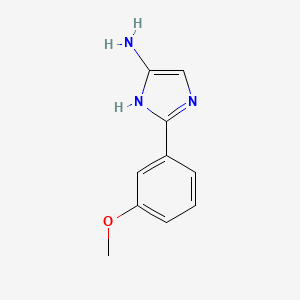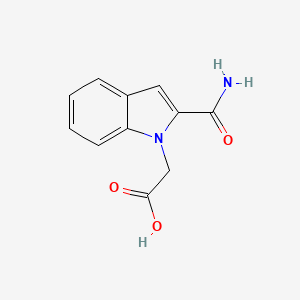
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is substituted with a methyl and nitro group. It is primarily used in research and development for its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with commercially available 4-methyl-5-nitropyridine-2-amine.
Final Product: The intermediate is then cyclized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Methyl-5-nitropyridin-2-yl)ethanone : This compound has a similar pyridine ring but differs in the functional groups attached.
- 2-(4-Methyl-5-nitropyridin-2-yl)ethanol : This compound has an ethanol group instead of a pyrazole ring.
Eigenschaften
Molekularformel |
C10H8N4O4 |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-4-9(11-5-8(6)14(17)18)13-3-2-7(12-13)10(15)16/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
NHHGHRNFJJVDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)
![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)




![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
